molecular formula C23H19N3O3S B3008835 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 476459-45-7

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3008835
CAS No.: 476459-45-7
M. Wt: 417.48
InChI Key: ZRKDEJSYVHKKAX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized through various chemical reactions. For instance, novel analogs involving the synthesis of pyrazol-5-one derivatives from 2-amino benzo[d]thiazolyl have shown promising antibacterial activity, indicating the potential for these compounds in developing new antimicrobial agents (Palkar et al., 2017). Another study reports the synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol, highlighting the efficiency of synthesizing complex heterocyclic compounds (Sahu et al., 2015).

Potential Medicinal Chemistry Applications

The structural components of the compound, such as chromene and pyrazole, are often explored for their therapeutic properties. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated for their potent cytotoxic activities against various cancer cell lines, suggesting the relevance of these structures in oncology research (Deady et al., 2003). Additionally, compounds incorporating chromene derivatives have been studied for their antioxidant activities, underscoring the broad spectrum of biological activities associated with these moieties (Mohamed & El-Sayed, 2019).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-13-7-14(2)9-16(8-13)26-21(18-11-30-12-19(18)25-26)24-22(27)17-10-15-5-3-4-6-20(15)29-23(17)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKDEJSYVHKKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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